molecular formula C13H12BrN5O B14175167 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14175167
M. Wt: 334.17 g/mol
InChI Key: YLHPUHICFOHSSK-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers .

Chemical Reactions Analysis

2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of FGFR inhibitors.

    Biology: The compound is studied for its potential to inhibit FGFR signaling pathways, which are implicated in various cancers.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment, given its ability to inhibit FGFRs.

    Industry: The compound may be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt these signaling pathways, thereby inhibiting cancer cell growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12BrN5O

Molecular Weight

334.17 g/mol

IUPAC Name

4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H12BrN5O/c1-2-20-9-5-10(14)19-12-11(9)7(6-17-12)8-3-4-16-13(15)18-8/h3-6H,2H2,1H3,(H,17,19)(H2,15,16,18)

InChI Key

YLHPUHICFOHSSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br

Origin of Product

United States

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